Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide: is a chemical compound with a unique bicyclic structure It is derived from norbornene, a bicyclic hydrocarbon, and features a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide typically involves the reaction of norbornene derivatives with hydrazine. One common method is the reaction of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired carbohydrazide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Bicyclo[221]hept-5-ene-2-carbohydrazide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery.
Medicine: The hydrazide functional group is known for its potential pharmacological properties. Compounds containing this group are investigated for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide can be used in the production of polymers and advanced materials. Its reactivity allows for the modification of polymer properties, leading to materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide depends on its specific application. In medicinal chemistry, the hydrazide group can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bicyclic structure may also play a role in the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound is structurally similar but lacks the hydrazide group.
Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: Another related compound, featuring an aldehyde group instead of a hydrazide.
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile: This compound contains a nitrile group, offering different reactivity and applications.
Uniqueness: Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide is unique due to the presence of the hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-10-8(11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRDHUZRLXGYPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301472 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98489-48-6 | |
Record name | Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90301472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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